N-benzyl-4-methyl-N-phenylbenzenesulfonamide
Description
Properties
CAS No. |
4703-20-2 |
|---|---|
Molecular Formula |
C20H19NO2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-benzyl-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI Key |
MHDGADJMKCLDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Sulfonylation and Benzylation
The most widely reported method involves a two-step process:
-
Sulfonylation of aniline :
Aniline reacts with 4-toluenesulfonyl chloride under reflux in benzene, yielding 4-toluenesulfonanilide (74% yield) . -
Subsequent sulfonylation :
The intermediate undergoes a second sulfonylation with 4-toluenesulfonyl chloride in the presence of potassium tert-butoxide and 18-crown-6, achieving 78% yield .
Key Reaction Details
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Aniline, 4-toluenesulfonyl chloride, benzene, reflux, 2 h | 74% |
| 2 | 4-Toluenesulfonanilide, 4-toluenesulfonyl chloride, Kt-BuO, 18-crown-6, benzene, reflux, 3 h | 78% |
One-Pot Benzylation and Sulfonylation
A streamlined approach combines benzylation and sulfonylation in a single pot:
-
N-Benzylaniline reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .
-
Conditions : Stirring at 0°C for 24 hours, followed by methanol recrystallization .
Advantages
Catalytic Variations
Catalysts enhance reaction efficiency:
-
Potassium tert-butoxide : Facilitates nucleophilic substitution in sulfonylation .
-
18-Crown-6 : Stabilizes ionic intermediates, improving yields .
-
Pyridine : Used in alternative sulfonylation protocols for substituted anilines .
Structural and Spectroscopic Validation
Crystallographic data confirm molecular geometry:
-
Dihedral angles : Benzene and phenyl rings oriented at 51.48°, pendant rings inclined at 87.76° .
-
Bond lengths : S–O (1.4213 Å), S–N (1.6822 Å), and S–C (1.7546 Å) .
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Signals at δ 7.50–7.44 (aromatic H), 4.42 (s, 2H, CH₂) |
| ¹³C NMR | Peaks at δ 148.3 (C-SO₂), 139.6 (aromatic carbons) |
Comparative Analysis of Methods
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Nonsteroidal Progesterone Receptor Antagonists
Research has shown that derivatives of benzenesulfonamide, including N-benzyl-4-methyl-N-phenylbenzenesulfonamide, can serve as scaffolds for developing nonsteroidal progesterone receptor antagonists. These antagonists are crucial in treating conditions like uterine leiomyoma, endometriosis, and breast cancer. For instance, compounds derived from this class have demonstrated significant binding affinity for the progesterone receptor and selectivity over androgen receptors, making them promising candidates for further development in hormone-related therapies .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, indicating that modifications in the sulfonamide structure can enhance its antibacterial activity. The minimum inhibitory concentrations (MIC) of synthesized derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antimicrobial agents .
Catalysis
C–N Bond Cleavage Reactions
This compound has been utilized in catalytic C–N bond cleavage reactions. In a study focusing on Lewis acid-catalyzed reactions, various substituted sulfonamides were tested under different conditions. The results indicated that this compound could undergo selective C–N bond cleavage with high yields when treated with specific Lewis acids like Bi(OTf)₃ and Al(OTf)₃. This method allows for the efficient transformation of sulfonamides into valuable amines, which are key intermediates in organic synthesis .
Materials Science
Polymeric Applications
The structural characteristics of this compound make it suitable for incorporation into polymeric materials. Research has explored its potential as a modifying agent to enhance the properties of polymers used in coatings and adhesives. The sulfonamide group can improve adhesion and thermal stability, making it a valuable additive in material formulations .
Table 1: Summary of Biological Activities
| Compound | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 1.27 | |
| 3-trifluoromethyl derivative | Progesterone Receptor Antagonist | High Binding Affinity | |
| Various derivatives | C–N Bond Cleavage | 78–95% yield |
Table 2: Catalytic Performance
| Lewis Acid | Reaction Yield (%) | Remarks |
|---|---|---|
| Bi(OTf)₃ | 90 | Best performance |
| Al(OTf)₃ | 85 | Good selectivity |
| FeCl₃ | 75 | Moderate efficiency |
Case Studies
Case Study 1: Development of Progesterone Receptor Antagonists
In a study conducted by researchers focusing on nonsteroidal progesterone receptor antagonists, this compound derivatives were synthesized and evaluated for their binding affinity to the progesterone receptor. The findings revealed that specific modifications significantly enhanced receptor binding and antagonist activity compared to existing drugs .
Case Study 2: Catalytic Applications
A recent investigation into the catalytic properties of this compound highlighted its effectiveness in C–N bond cleavage reactions under mild conditions. Researchers demonstrated that using this compound with various Lewis acids led to high yields of amine products, showcasing its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfonamides
| Compound Name | R1 (N-substituent) | R2 (N-substituent) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|---|
| N-Benzyl-4-methyl-N-phenylbenzenesulfonamide | Benzyl | Phenyl | C₂₀H₁₉NO₂S | 337.435 | Bulky aromatic substituents |
| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Allyl | Benzyl | C₁₈H₂₁NO₂S* | 323.43 (calc.) | Allyl group enhances flexibility |
| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | Benzyl | Ethyl | C₁₇H₂₁NO₂S | 303.42 (calc.) | Smaller alkyl substituent (ethyl) |
| N-(4-Acetylphenyl)-4-methylbenzenesulfonamide | 4-Acetylphenyl | H | C₁₅H₁₅NO₃S | 289.35 | Acetyl group increases polarity |
| N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide | 2-Benzoylphenyl | H | C₂₀H₁₇NO₃S | 363.42 | Benzoyl moiety adds hydrophobicity |
Key Observations :
- Bulkiness : The presence of benzyl and phenyl groups in the target compound increases steric hindrance compared to derivatives with smaller substituents (e.g., ethyl or allyl).
- Polarity : Acetyl or benzoyl groups enhance polarity, affecting solubility and pharmacokinetics .
Crystallographic and Physicochemical Properties
Crystallographic data highlight structural stability and intermolecular interactions:
Table 2: Crystallographic Data for N-Allyl-N-benzyl-4-methylbenzenesulfonamide
| Parameter | Value (Å or °) |
|---|---|
| S–O bond length | 1.44–1.46 Å |
| C–S–N bond angle | 105.2° |
| Hydrogen bond (C–H⋯N) | 2.89 Å |
| Torsion angle (C–S–N–C) | 75.3° |
Key Findings :
Table 3: Pharmacological Profiles
Biological Activity
N-benzyl-4-methyl-N-phenylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group, which is known for its role in medicinal chemistry. The compound features:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Methyl and Phenyl Substituents : Contribute to its binding affinity and selectivity towards biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
1. Analgesic Activity
Research indicates that sulfonamide derivatives exhibit significant analgesic properties. For instance, studies have shown that related compounds demonstrate high affinity for the vanilloid receptor (VR1), which is involved in pain perception. The binding affinity of this compound analogs has been reported to range from to for various substitutions, indicating potent analgesic effects .
2. Neurochemical Effects
In a study involving zebrafish models, the compound was assessed for its neurochemical effects. Chronic administration resulted in reduced levels of norepinephrine, dopamine, and serotonin, suggesting a modulating effect on monoamine neurotransmitter systems . These findings support the potential use of this compound in treating mood disorders or anxiety-related conditions.
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity:
| Compound | Substituent | Binding Affinity (nM) | Activity |
|---|---|---|---|
| 12 | None | 1.99 | Antagonist |
| 12S | S-isomer | 0.54 | Enhanced potency |
| 18 | 4-Cl | 1.29 | Improved binding |
| 19 | 4-OCH₃ | 2.14 | Increased antagonism |
These results indicate that specific substitutions can enhance the compound's efficacy and selectivity towards target receptors .
Case Study 1: Analgesic Efficacy
In a controlled study assessing the analgesic efficacy of this compound analogs in rodent models, it was observed that compounds with higher binding affinities to VR1 exhibited significant pain relief compared to controls. This establishes a direct correlation between binding affinity and analgesic potency.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress. Treatment with this compound resulted in reduced neuronal apoptosis and improved survival rates, suggesting its potential utility in neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the recommended synthetic routes and optimization strategies for N-benzyl-4-methyl-N-phenylbenzenesulfonamide?
- Key Steps :
-
Intermediate Preparation : React 4-methylbenzenesulfonyl chloride with N-benzylaniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or ethanol .
-
Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress. Common solvent systems include ethyl acetate/hexane (1:3 v/v) .
-
Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity .
- Optimization :
-
Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .
-
Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction dilution to isolate products .
Parameter Conditions/Recommendations References Reaction Temperature 0–5°C for sulfonylation step Solvent System Dichloromethane or ethanol Monitoring Method TLC (Rf ≈ 0.5 in ethyl acetate/hexane)
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., para-substituted benzyl groups show singlet peaks at δ 7.2–7.5 ppm) .
- ¹³C NMR : Identify sulfonamide carbonyl signals (δ ~165 ppm) and methyl groups (δ ~21 ppm) .
- Crystallography :
- Use SHELXL for single-crystal X-ray refinement. Key metrics: R1 < 0.05, wR2 < 0.15 .
- Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 366.1) .
Q. What are the primary biological research applications of this compound?
- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in bacterial folate synthesis .
- Biochemical Probes : Functionalize the benzyl or phenyl groups to study protein-ligand interactions (e.g., fluorescence tagging for binding assays) .
Advanced Questions
Q. How do crystallographic challenges impact structural validation of this compound?
- Data Collection : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps, critical for resolving overlapping atoms in aromatic rings .
- Twinned Crystals : Use SHELXD for structure solution; apply TWIN/BASF commands in SHELXL to refine twin fractions .
- Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for hydrogen-bond geometry .
Q. What methodologies support structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Functional Group Modification :
- Replace the 4-methyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance enzyme-binding affinity .
- Introduce heterocycles (e.g., pyridine) to the benzyl group to modulate solubility .
- Biological Assays :
- Measure IC₅₀ values in enzyme inhibition assays (e.g., spectrophotometric monitoring of folate synthesis) .
Q. How can computational methods enhance the design of sulfonamide-based inhibitors?
- Molecular Docking : Use AutoDock Vina to predict binding poses in dihydropteroate synthase (PDB: 1AJ7). Focus on sulfonamide-Serine hydrogen bonds .
- QSAR Modeling :
- Train models with descriptors like logP, polar surface area, and Hammett constants to predict antimicrobial activity .
- Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How should researchers resolve contradictions between spectral and crystallographic data?
- Case Example : If NMR suggests a planar structure but crystallography reveals torsional strain:
Re-examine NMR solvent effects (e.g., chloroform vs. DMSO-d₆ may alter conformational equilibria) .
Validate crystallographic thermal parameters (B-factors) to rule out disorder .
Use DFT calculations (e.g., Gaussian09) to compare energy minima of proposed conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
